molecular formula C15H25NO5S2 B14706229 Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester CAS No. 21220-76-8

Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester

Katalognummer: B14706229
CAS-Nummer: 21220-76-8
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: WKAOAZCFMDJMLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester is a complex organosulfur compound It is characterized by the presence of a thiosulfuric acid moiety linked to an aminoethyl group, which is further connected to an ethyl-2-methoxyphenoxybutyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester typically involves multiple steps. One common approach is the reaction of thiosulfuric acid with an appropriate amine derivative. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfonic acid derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiol derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce thiol derivatives.

Wissenschaftliche Forschungsanwendungen

Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a diagnostic tool.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through binding to specific receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets can vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Thiosulfuric acid, S-(2-((4-(4-methylcyclohexyl)butyl)amino)ethyl) ester
  • Thiosulfuric acid, S-(2-(butylamino)ethyl) ester
  • Thiosulfuric acid, S-(2-((4-(2-hydroxyphenyl)butyl)amino)ethyl) ester

Uniqueness

Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester is unique due to its specific ethyl-2-methoxyphenoxybutyl chain, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

21220-76-8

Molekularformel

C15H25NO5S2

Molekulargewicht

363.5 g/mol

IUPAC-Name

4-ethyl-2-methoxy-1-[4-(2-sulfosulfanylethylamino)butoxy]benzene

InChI

InChI=1S/C15H25NO5S2/c1-3-13-6-7-14(15(12-13)20-2)21-10-5-4-8-16-9-11-22-23(17,18)19/h6-7,12,16H,3-5,8-11H2,1-2H3,(H,17,18,19)

InChI-Schlüssel

WKAOAZCFMDJMLH-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C=C1)OCCCCNCCSS(=O)(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.